molecular formula C11H16N2OS B2632506 4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine CAS No. 2197709-13-8

4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine

Cat. No.: B2632506
CAS No.: 2197709-13-8
M. Wt: 224.32
InChI Key: SOUFIXLYABSODZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine is a heterocyclic compound with the molecular formula C11H16N2OS. It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 5, and a thian-4-yloxy group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4,5-dimethylpyrimidine with thian-4-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-6-(thian-4-yloxy)pyrimidine is unique due to the presence of both methyl and thian-4-yloxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dimethyl-6-(thian-4-yloxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-9(2)12-7-13-11(8)14-10-3-5-15-6-4-10/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFIXLYABSODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OC2CCSCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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